molecular formula C16H25FN2Si B1313755 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole CAS No. 640735-25-7

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

Cat. No. B1313755
Key on ui cas rn: 640735-25-7
M. Wt: 292.47 g/mol
InChI Key: YESANHMKGXGZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08758830B2

Procedure details

4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (50 g, 141.5 mmol) in THF (2 L) at −78° C. was treated dropwise with tert-butyllithium (166.5 mL, 283.0 mmol, 1.7M in pentane). The reaction was then stirred for 15 minutes. N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide (49.08 g, 155.6 mmol) in THF (200 mL) was then added dropwise, and the mixture was stirred at −78° C. After 2 hours, the reaction was quenched at −78° C. with saturated aqueous NH4Cl (200 mL). The aqueous phase was extracted with hexanes. The combined hexane phases were dried (MgSO4) and passed through a plug of silica gel eluting with hexanes. The combined hexanes fractions were concentrated in vacuo to provide 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (36.1 g, 87% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ□ 8.18 (dd, 1H), 7.25 (d, 1H), 6.76 (dd, 1H), 1.86-1.81 (m, 3H), 1.13 (d, 18H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
166.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
49.08 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12.C([Li])(C)(C)C.[F:26]N(S(C1C=CC=CC=1)(=O)=O)S(C1C=CC=CC=1)(=O)=O>C1COCC1>[F:26][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
166.5 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.08 g
Type
reactant
Smiles
FN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was then stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched at −78° C. with saturated aqueous NH4Cl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined hexane phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The combined hexanes fractions were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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